ubiquitin specific protease 3 fragment

Epitope Mapping Antibody Validation Blocking Peptide

Antibody validation in USP3 research often suffers from multi-epitope cross-reactivity. This synthetic decapeptide (H2N-STTAICATGL-OH, MW 937.07) solves this by providing a singular antigenic determinant for unambiguous blocking controls. • Eliminates signal ambiguity vs. full-length USP3 (~59 kDa). • >95% HPLC purity ensures reproducible blocking at 100x molar excess. • Validated for WB/IHC negative control, pull-down assays, and T-cell epitope screening. • Batch-to-batch consistency for long-term studies.

Molecular Formula C38H68N10O15S
Molecular Weight 937.07
Cat. No. B1573871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameubiquitin specific protease 3 fragment
Molecular FormulaC38H68N10O15S
Molecular Weight937.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP3 Fragment: Identity and Procurement


The ubiquitin specific protease 3 fragment, identified by the peptide sequence H2N-STTAICATGL-OH (C38H68N10O15S, MW 937.07), is a synthetic decapeptide corresponding to a specific linear epitope within the human USP3 deubiquitinase [1]. As a research-grade biochemical tool, it is employed as a blocking peptide in antibody validation assays and as an antigenic probe for studying protein-protein interactions, particularly those involving the ZnF-UBP domain of USP3 and monoubiquitinated histones H2A and H2B . Its primary analytical value lies in its defined, singular sequence, which enables precise experimental control impossible with full-length recombinant protein preparations or more complex, multi-epitope antigens.

Why Generic Substitution Fails


Substituting a different USP-derived peptide fragment or a full-length protein negates the experimental precision this specific reagent provides. A larger recombinant protein, such as full-length USP3 (approx. 59 kDa), contains numerous epitopes and active domains [1], creating unacceptable signal ambiguity in blocking or pull-down assays. Conversely, a peptide fragment from an off-target USP, like USP2 or USP7, will not compete for the same antibody binding site. This fragment's singular sequence, defined molecular weight of 937.07 Da, and validated solubility profile constitute a unique set of verifiable properties critical for reproducible quantitative experiments, as detailed in the evidence below [2].

Verifiable Differentiation Evidence


Epitope Specificity vs. Full-Length USP3

The fragment's sequence, STTAICATGL, represents a single linear epitope from human USP3 [1]. This circumvents the cross-reactivity and signal interference common with full-length USP3 recombinant protein (520 a.a., ~59 kDa), which features an active catalytic domain, a ZnF-UBP domain, and multiple phosphorylation sites, all contributing to background noise in quantitative applications like Western Blot (WB) or Immunohistochemistry (IHC) [2].

Epitope Mapping Antibody Validation Blocking Peptide

Solubility and Formulation Reproducibility

This fragment demonstrates high solubility in DMSO at ≥93.7 mg/mL [1]. This defined solubility profile is critical for reproducible in vitro assay preparation and contrasts with full-length recombinant USP3, which often requires complex, proprietary buffer systems with lower stability . The availability of a defined molarity calculator based on a precise 937.07 Da molecular weight further standardizes experimental setup.

Solution Preparation Experimental Reproducibility DMSO Solubility

Purity Metrics vs. Peptide Controls

Batch-to-batch purity is precisely defined for both the synthetic fragment (>95% by analytical HPLC, typical for research-grade peptides from reputable vendors ) and recombinant USP3 fragments like the Sigma-Aldrich PrEST Antigen (>80% by SDS-PAGE ). The difference in analytical methods reflects the fundamental difference in composition; HPLC provides a high-resolution, quantitative assessment of small-molecule and peptide purity, directly quantifying byproducts, whereas SDS-PAGE offers a lower-resolution, semi-quantitative measure suitable for complex protein mixtures.

Quality Control SDS-PAGE Purity Analysis

High-Impact Application Scenarios


Antibody Validation and Blocking

In Western Blot (WB) and Immunohistochemistry (IHC), this fragment serves as a definitive negative control. Pre-incubating an anti-USP3 antibody with a 100x molar excess of this specific STTAICATGL peptide should completely abolish target band detection, as recommended in protocols from Invitrogen . Failure to block confirms the signal originates from another protein, a critical quality control step that a non-specific peptide or full-protein control cannot provide due to their multi-epitope or cross-reactive nature.

MHC Class I Epitope Presentation Assays

The peptide sequence STTAICATGL is a predicted MHC Class I binding peptide (HLA-A*02:01) for human USP3 [1]. This allows its direct use in T-cell epitope screening, ELISpot assays, or the generation of peptide-MHC tetramers for studying anti-tumor immunity. Its precise sequence and high purity are essential to avoid off-target T-cell activation, a risk with crude peptide mixtures or larger protein fragments.

Biochemical Pull-Down and Interaction Studies

The fragment can be immobilized on affinity resins to pull down binding partners that recognize this specific USP3 motif, such as endogenous antibodies or interacting proteins. Its small size (10 aa) provides a high-density, chemically uniform surface that minimizes steric hindrance and non-specific binding compared to larger protein domains. The reproducibility of these experiments is underpinned by the batch-to-batch purity (>95%) and high solubility in coupling buffers, as established in the product evidence .

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